molecular formula C13H9F3 B1334356 3-(Trifluoromethyl)biphenyl CAS No. 366-04-1

3-(Trifluoromethyl)biphenyl

Cat. No.: B1334356
CAS No.: 366-04-1
M. Wt: 222.2 g/mol
InChI Key: IEEZJIBNKVIUBD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)biphenyl is an organic compound that consists of a biphenyl structure with a trifluoromethyl group attached to the third carbon of one of the phenyl rings. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(Trifluoromethyl)biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, 3-trifluoromethylphenylboronic acid can be coupled with a bromobiphenyl derivative under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, along with controlled reaction temperatures and times, are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups such as methyl or ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups such as hydroxyl, carbonyl, methyl, or nitro groups .

Scientific Research Applications

3-(Trifluoromethyl)biphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)benzaldehyde

Uniqueness

3-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high thermal stability and chemical resistance .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEZJIBNKVIUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396619
Record name 1-phenyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-04-1
Record name 1-phenyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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